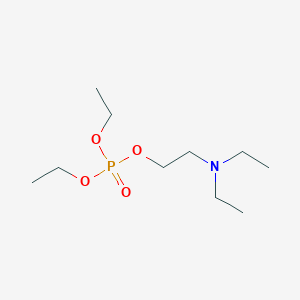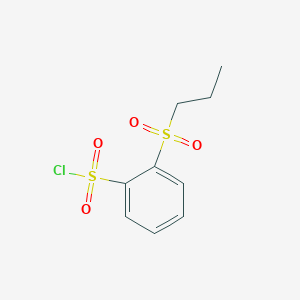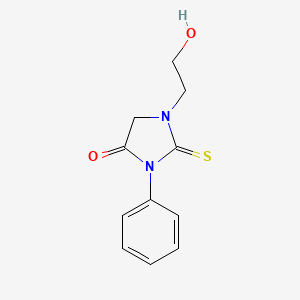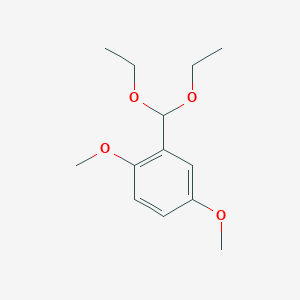
Methanone, (3,5-dichlorophenyl)(2,5-dimethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (3,5-dichlorophenyl)(2,5-dimethylphenyl)- is a chemical compound with the molecular formula C15H12Cl2O It is characterized by the presence of two chlorine atoms and two methyl groups attached to a phenyl ring, making it a dichlorodimethyl derivative of methanone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3,5-dichlorophenyl)(2,5-dimethylphenyl)- typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2,5-dimethylphenyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Methanone, (3,5-dichlorophenyl)(2,5-dimethylphenyl)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further improve the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (3,5-dichlorophenyl)(2,5-dimethylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of secondary alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Methanone, (3,5-dichlorophenyl)(2,5-dimethylphenyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methanone, (3,5-dichlorophenyl)(2,5-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Methanone, (3,5-dichlorophenyl)(2,5-dimethylphenyl)- can be compared with other similar compounds, such as:
(3,5-Dichlorophenyl)(phenyl)methanone: Similar structure but lacks the dimethyl groups.
(2,3-Dimethylphenyl)-1H-imidazol-5-ylmethanone: Contains an imidazole ring instead of the dichlorophenyl group.
(3-Methylphenyl)(phenyl)methanone: Similar structure but lacks the chlorine atoms.
The uniqueness of Methanone, (3,5-dichlorophenyl)(2,5-dimethylphenyl)- lies in its specific combination of dichloro and dimethyl substituents, which confer distinct chemical and physical properties that can be leveraged for various applications.
Propriétés
Numéro CAS |
1097016-70-0 |
|---|---|
Formule moléculaire |
C15H12Cl2O |
Poids moléculaire |
279.2 g/mol |
Nom IUPAC |
(3,5-dichlorophenyl)-(2,5-dimethylphenyl)methanone |
InChI |
InChI=1S/C15H12Cl2O/c1-9-3-4-10(2)14(5-9)15(18)11-6-12(16)8-13(17)7-11/h3-8H,1-2H3 |
Clé InChI |
BGNCGGRFHRXUQR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[4-(Methoxycarbonyl)phenyl]amino]-2-oxoethyl 3,4-diethoxybenzoate](/img/structure/B14139577.png)
![(5-{1-[(Pyridin-4-yl)methyl]-1H-indazol-3-yl}furan-2-yl)methanol](/img/structure/B14139579.png)


![(1S,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B14139604.png)




![5-chloro-2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14139631.png)
![methyl 2,4-dimethyl-5-[(E)-3-(4-methylphenyl)prop-2-enoyl]-1H-pyrrole-3-carboxylate](/img/structure/B14139638.png)

![Methyl 6-amino-7-cyano-9-[(dimethylamino)carbonyl]-4-oxo-8-(2-pyridinyl)-4H,8H-pyrido[2,1-b][1,3]thiazine-2-carboxylate](/img/structure/B14139646.png)
